molecular formula C8H4FNO2S B6158613 7-fluoro-1,3-benzothiazole-6-carboxylic acid CAS No. 1781622-62-5

7-fluoro-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B6158613
CAS No.: 1781622-62-5
M. Wt: 197.2
InChI Key:
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Description

7-fluoro-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 6th position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminobenzenethiol with fluorinated aromatic acids or their derivatives. One common method includes the condensation of 2-aminobenzenethiol with 7-fluoro-2-carboxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, and the mixture is heated to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

7-fluoro-1,3-benzothiazole-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials, including fluorescent dyes and imaging agents

Mechanism of Action

The mechanism of action of 7-fluoro-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit enzymes such as dihydroorotase or DNA gyrase, disrupting essential bacterial processes. In anticancer research, it may interfere with cell proliferation pathways by targeting kinases or other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the fluorine and carboxylic acid groups.

    2-aminobenzothiazole: A derivative with an amino group at the 2nd position.

    6-fluorobenzothiazole: A derivative with a fluorine atom at the 6th position.

Uniqueness

7-fluoro-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific applications .

Properties

CAS No.

1781622-62-5

Molecular Formula

C8H4FNO2S

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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